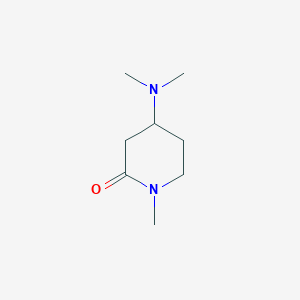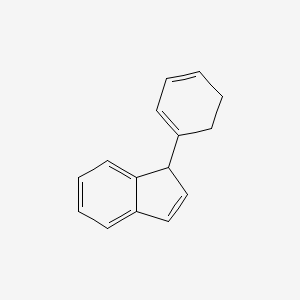
1-(Cyclohexa-1,3-dien-1-yl)-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclohexa-1,3-dien-1-yl)-1H-indene is an organic compound characterized by its unique structure, which includes a cyclohexa-1,3-diene moiety attached to an indene framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohexa-1,3-dien-1-yl)-1H-indene typically involves the reaction of cyclohexa-1,3-diene with indene under specific conditions. One common method is the Diels-Alder reaction, where cyclohexa-1,3-diene acts as a diene and indene as a dienophile. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Cyclohexa-1,3-dien-1-yl)-1H-indene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the diene moiety to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indene ring or the diene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce more saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1-(Cyclohexa-1,3-dien-1-yl)-1H-indene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Cyclohexa-1,3-dien-1-yl)-1H-indene involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexa-1,3-diene: Shares the diene moiety but lacks the indene framework.
Indene: Contains the indene structure but does not have the cyclohexa-1,3-diene moiety.
Uniqueness
1-(Cyclohexa-1,3-dien-1-yl)-1H-indene is unique due to the combination of the cyclohexa-1,3-diene and indene structures, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications that require the combined characteristics of both moieties.
Eigenschaften
CAS-Nummer |
152956-53-1 |
|---|---|
Molekularformel |
C15H14 |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
1-cyclohexa-1,3-dien-1-yl-1H-indene |
InChI |
InChI=1S/C15H14/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)15/h1-2,4-6,8-11,15H,3,7H2 |
InChI-Schlüssel |
XCJISUOZCIKKJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=CC=C1)C2C=CC3=CC=CC=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


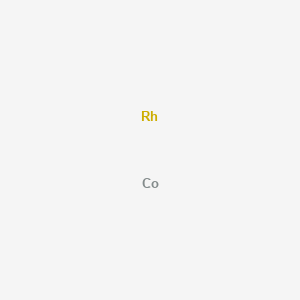
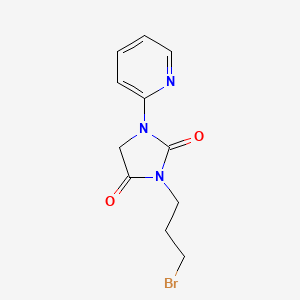
![Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl-](/img/structure/B15161850.png)
phosphanium iodide](/img/structure/B15161852.png)
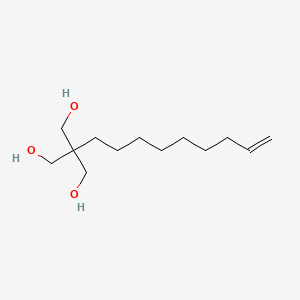
![3,4,5-Trifluoro-4'-[2-(4-propylcyclohexyl)ethyl]-1,1'-biphenyl](/img/structure/B15161869.png)

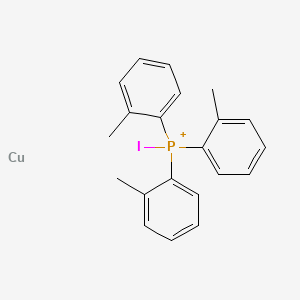
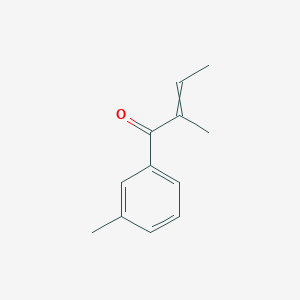
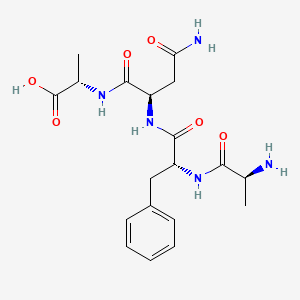
![N~1~,N~2~-Bis(2-{ethyl[(2-methoxyphenyl)methyl]amino}ethyl)ethanediamide](/img/structure/B15161910.png)
![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-(3,5-dinitrophenyl)-](/img/structure/B15161914.png)
![3,3'-[Dodecane-1,12-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B15161917.png)
